N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC17868172
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O2 |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | N-ethyl-6-oxo-1H-pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C7H9N3O2/c1-2-8-7(12)5-3-4-6(11)10-9-5/h3-4H,2H2,1H3,(H,8,12)(H,10,11) |
| Standard InChI Key | MIPYSUSTLZVNGH-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=NNC(=O)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide belongs to the dihydropyridazine class, featuring a bicyclic structure with two adjacent nitrogen atoms in the pyridazine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-ethyl-6-oxo-1H-pyridazine-3-carboxamide | |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| Canonical SMILES | CCNC(=O)C1=NNC(=O)C=C1 | |
| InChI Key | MIPYSUSTLZVNGH-UHFFFAOYSA-N |
The compound’s planar structure enables π-stacking interactions, while the carboxamide and ketone groups facilitate hydrogen bonding with biological targets .
Tautomerism and Reactivity
The pyridazine ring exists in equilibrium between keto (6-oxo) and enol (6-hydroxy) tautomers. Substitution reactions predominantly occur at the oxygen atom of the hydroxy tautomer, as evidenced by infrared (IR) spectroscopy studies on analogous compounds . This reactivity is critical for synthesizing derivatives with modified biological activities.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step protocols:
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Core Formation: Cyclization of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives .
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Amidation: Reaction of the carboxylic acid intermediate with ethylamine in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms the carboxamide group .
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Step 1: 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) is dissolved in DMF.
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Step 2: Ethylamine (1.2 eq) and DIPEA (N,N-diisopropylethylamine, 1.5 eq) are added.
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Step 3: HATU (1.5 eq) is introduced, and the mixture is stirred at 25°C for 12 hours.
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Yield: ~48–65% after purification via column chromatography .
Industrial-Scale Production
Industrial methods optimize for cost and yield using continuous flow reactors and automated purification systems. Solvent selection (e.g., ethanol or water) and catalytic agents (e.g., proline) enhance reaction efficiency .
Physicochemical Properties
Solubility and Stability
N-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits moderate solubility in polar solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with electron-withdrawing groups (e.g., trifluoromethyl) improving thermal resistance in analogues .
Spectroscopic Data
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¹H NMR: δ 1.12 (t, 3H, CH₂CH₃), δ 3.42 (q, 2H, NHCH₂), δ 6.87 (d, 1H, pyridazine-H), δ 7.13 (d, 1H, pyridazine-H) .
Biological Activities and Mechanisms
Antimicrobial Effects
Pyridazine derivatives demonstrate broad-spectrum antimicrobial activity. For example:
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Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
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Fungi: IC₅₀ = 12 µM against Candida albicans.
Mechanistically, the carboxamide group disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 4.2 | Apoptosis via Bcl-2 inhibition |
| A549 (lung) | 5.8 | ROS generation |
| Data adapted from trifluoromethyl analogues . |
Anti-Inflammatory Action
Diphenyl pyridazine carboxylates, structurally related to the target compound, suppress pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB and MAPK pathways . In murine models, analogues reduced lung injury by 60% at 30 mg/kg doses .
Applications in Drug Discovery
Lead Optimization
Structural modifications enhance potency:
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R₁ Substituents: Bulky groups (e.g., morpholine) improve solubility and target affinity .
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R₂ Modifications: Fluorination increases metabolic stability .
Preclinical Candidates
Compound 119 (N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivative) reduced tumor 2-HG levels by 80% in glioblastoma xenografts, outperforming AG-120 (ivosidenib) in bioavailability .
Future Directions
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may improve bioavailability and reduce off-target effects .
Combination Therapies
Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) are under investigation for oncology applications .
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